Mead acid

描述

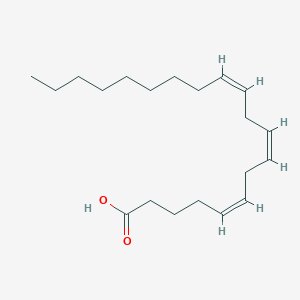

(5Z,8Z,11Z)-icosatrienoic acid is a 5,8,11-eicosatrienoic acid in which all three double bonds adopt cis-configuration. It is a conjugate acid of a (5Z,8Z,11Z)-icosatrienoate.

Mead Acid is a polyunsaturated long-chain fatty acid with a 20-carbon backbone and 3 double bonds, originating from the 9th, 12th and 15th positions from the methyl end, with all bonds in the cis- configuration.

作用机制

Target of Action

Mead acid, also known as 5,8,11-eicosatrienoic acid, is an omega-9 polyunsaturated fatty acid . It primarily targets various normal tissues where it is distributed and can be converted to several specific lipid mediators by lipoxygenase and cyclooxygenase . These enzymes play a significant role in the inflammatory process .

Mode of Action

This compound interacts with its targets, primarily through the action of lipoxygenase and cyclooxygenase enzymes . These enzymes convert this compound into several specific lipid mediators . The interaction of this compound with these enzymes results in the production of various hydroxyeicosatetraenoic acid (HETE) and hydroperoxy (HpETE) products .

Biochemical Pathways

This compound is involved in the biosynthesis of polyunsaturated fatty acids . In conditions of essential fatty acid deficiency, mammals elongate and desaturate oleic acid to synthesize this compound . This process involves the action of Δ6-desaturase, elongase, and Δ5-desaturase . The resulting this compound can then be converted into several specific lipid mediators by the action of lipoxygenase and cyclooxygenase .

Pharmacokinetics

The absorption and distribution of this compound are widespread physiologically and are similar to that of other C20 polyunsaturated fatty acids, such as arachidonic acid (ARA) and eicosapentaenoic acid (EPA) . This suggests that this compound has similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties to these other fatty acids.

Result of Action

The action of this compound has been linked to various physiological and pathological effects. It is suggested to have effects on inflammation, cancer, dermatitis, and cystic fibrosis . For instance, this compound has been found to decrease osteoblastic activity, which may be important in treating conditions where inhibition of bone formation is desired .

Action Environment

The action of this compound is influenced by the presence of essential fatty acids in the diet. Under conditions of essential fatty acid deprivation, mammals will elongate and desaturate oleic acid to make this compound . This has been documented to a lesser extent in vegetarians and semi-vegetarians following an unbalanced diet . Therefore, dietary and nutritional factors significantly influence the action, efficacy, and stability of this compound.

生化分析

Biochemical Properties

Mead acid can be converted to several specific lipid mediators by lipoxygenase and cyclooxygenase . It interacts with these enzymes to form various hydroxyeicosatetraenoic acid (HETE) and hydroperoxy (HpETE) products .

Cellular Effects

This compound has been found to decrease osteoblastic activity . This may be important in treating conditions where inhibition of bone formation is desired . It also plays a role in inflammation, cancer, dermatitis, and cystic fibrosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with various enzymes and proteins. It can bind to lipoxygenase and cyclooxygenase, leading to the formation of HETE and HpETE products .

Temporal Effects in Laboratory Settings

It is known that this compound is synthesized in response to essential fatty acid deficiency .

Dosage Effects in Animal Models

It is known that this compound is synthesized in response to essential fatty acid deficiency .

Metabolic Pathways

This compound is involved in the metabolic pathways of polyunsaturated fatty acids . It is synthesized from oleic acid in the presence of essential fatty acid deficiency .

Transport and Distribution

It is known that this compound is synthesized in response to essential fatty acid deficiency .

Subcellular Localization

It is known that this compound is synthesized in response to essential fatty acid deficiency .

生物活性

Biosynthesis and Metabolism

Mead acid is synthesized from oleic acid (18:1n-9) through the action of specific desaturation and elongation enzymes, namely Fads1, Fads2, and Elovl5. Under EFA-deficient conditions, the substrate specificity of Elovl5 changes, allowing for the conversion of oleic acid to this compound. This metabolic pathway is crucial for maintaining cellular functions when essential PUFAs are lacking .

Table 1: Enzymatic Pathway for this compound Synthesis

| Enzyme | Reaction | Substrate | Product |

|---|---|---|---|

| Fads1 | Desaturation | 18:1n-9 | 18:2n-9 |

| Fads2 | Desaturation | 18:2n-9 | 18:3n-6 |

| Elovl5 | Elongation | 18:3n-6 | 20:3n-9 (this compound) |

Anti-inflammatory Effects

This compound has been shown to exhibit both pro-inflammatory and anti-inflammatory properties. Oxidative metabolites of this compound can modulate inflammatory signaling pathways, indicating its dual role in inflammation regulation . In animal models, intraperitoneal injection of this compound has been effective in ameliorating allergic skin inflammation .

Cancer Research

Recent studies have demonstrated that this compound can inhibit tumorigenesis in specific cancer types. In a dietary intervention study using a rat model of breast cancer induced by DMBA (7,12-dimethylbenz[a]anthracene), a diet supplemented with this compound significantly suppressed tumor growth and reduced cancer cell proliferation . This suggests that this compound may play a role in cancer prevention strategies.

Case Study: Maternal Fatty Acid Status

A significant correlation was found between maternal this compound levels during pregnancy and the development of inflammatory lung disorders in children. In a cohort study analyzing maternal plasma samples, higher levels of this compound at birth were associated with increased risks of asthma and lung infections in boys . This highlights the importance of this compound not only as a biomarker for EFA deficiency but also as a potential contributor to pediatric inflammatory conditions.

Physiological Roles

This compound is distributed across various tissues and is incorporated into membrane phospholipids. It serves as a compensatory fatty acid when essential PUFAs are deficient, thereby maintaining membrane integrity and function . The presence of this compound in tissues such as the liver and spleen underscores its physiological significance.

Table 2: Physiological Roles of this compound

| Tissue | Role |

|---|---|

| Liver | Maintains lipid metabolism |

| Spleen | Supports immune function |

| Skin | Contributes to barrier function |

科学研究应用

Cancer Research

Anticancer Properties:

Mead acid has been studied for its potential anticancer effects, particularly in breast cancer models. Research indicates that dietary supplementation with this compound can suppress the growth of breast cancer cells. For instance, a study demonstrated that a diet containing 2.4% this compound significantly inhibited the proliferation of N-methyl-N-nitrosourea-induced luminal A mammary cancer in female Sprague-Dawley rats .

-

In Vitro Studies:

- This compound has shown cytostatic effects on KPL-1 human breast cancer cells by reducing cell proliferation without inducing apoptosis .

- Another study reported that this compound inhibited the growth of MCF-7 breast cancer cells while promoting the proliferation of certain bladder and colon cancer cells under specific conditions .

- In Vivo Studies:

Inflammation and Immune Response

Role in Inflammatory Diseases:

Recent studies have highlighted the potential role of this compound in modulating inflammation. It has been suggested that this compound may act as an endogenous multifunctional fatty acid involved in various inflammatory conditions.

- Cystic Fibrosis:

- Liver Injury Models:

Essential Fatty Acid Deficiency

Marker for Deficiency:

this compound is recognized as a marker for essential fatty acid deficiency. Its presence in plasma is often used to assess the status of essential fatty acids in individuals.

- Clinical Implications:

- Elevated levels of this compound are typically observed in individuals with essential fatty acid deficiency, which can lead to various health issues such as skin disorders and growth abnormalities . The ratios of this compound to arachidonic acid are utilized to identify deficiencies in clinical settings.

Case Studies and Research Findings

属性

IUPAC Name |

(5Z,8Z,11Z)-icosa-5,8,11-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,12-13,15-16H,2-8,11,14,17-19H2,1H3,(H,21,22)/b10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSRRHDPHVZAHH-YOILPLPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCC=CCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10920487 | |

| Record name | Mead acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5,8,11-Eicosatrienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20590-32-3 | |

| Record name | Mead acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20590-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mead acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020590323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mead acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEAD ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQS194YH3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5,8,11-Eicosatrienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Mead acid impact inflammatory processes?

A1: this compound has demonstrated anti-inflammatory effects in various studies. [, ] It ameliorates skin inflammation in models of contact hypersensitivity, potentially by inhibiting neutrophil infiltration and reducing the production of the inflammatory mediator leukotriene B4. [, ] In a mouse model of retinol-induced irritant contact dermatitis, this compound inhibited keratinocyte abnormalities and p38 MAPK phosphorylation, a key signaling pathway involved in keratinocyte hyperplasia. [] These inhibitory effects were associated with the prevention of keratinocyte hyperproliferation and reduced gene expression of neutrophil chemoattractants (Cxcl1 and Cxcl2) via a peroxisome proliferator-activated receptor-α (PPAR-α) pathway. []

Q2: Can this compound act as a signaling molecule?

A2: Research suggests that this compound can be metabolized into 5-oxo-6E,8Z,11Z-eicosatrienoic acid (5-oxo-20:3), a potent agonist for the oxoeicosanoid (OXE) receptor. [] This receptor, a member of the G protein-coupled receptor family, plays a role in neutrophil and eosinophil chemotaxis. [] The finding suggests that under conditions of essential fatty acid deficiency, where this compound accumulates, it might be converted into signaling molecules like 5-oxo-20:3, potentially influencing inflammatory responses.

Q3: Does this compound impact tumor growth?

A3: In vitro and in vivo studies using the KPL-1 human breast cancer cell line demonstrated that this compound suppressed cancer cell growth. [] This effect was linked to the suppression of cell proliferation and a potential interference with VEGF signaling pathways in KPL-1 cells. [] Another study showed this compound suppressed the development and growth of N-methyl-N-nitrosourea (MNU)-induced mammary cancer in rats, particularly by lowering cancer cell proliferation in luminal A subtype tumors. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C20H34O2, and its molecular weight is 306.48 g/mol.

Q5: What is known about the stability of this compound?

A5: While the provided research does not extensively delve into this compound's stability under various storage conditions, it is known that polyunsaturated fatty acids, in general, are susceptible to oxidation. [] To enhance stability and prevent degradation, appropriate storage conditions, such as low temperatures and protection from light and oxygen, are likely crucial.

Q6: What analytical techniques are used to measure this compound levels?

A6: Several research papers utilize gas chromatography coupled with mass spectrometry (GC-MS) to quantify this compound levels in various biological samples, including plasma, serum, red blood cells, and tissues. [, , , , , , , , , , ] This technique allows for the separation and identification of different fatty acids based on their retention times and mass-to-charge ratios. Researchers often analyze fatty acid composition in phospholipids extracted from these samples. [, , ]

Q7: Is there a specific biomarker for this compound deficiency?

A7: this compound itself is considered a biomarker for essential fatty acid deficiency (EFAD). [, , , , ] Its elevated levels, particularly when coupled with a decreased level of linoleic acid and an increased triene:tetraene ratio, are strong indicators of EFAD. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。